molecular formula C9H20 B146769 3,5-Dimethylheptane CAS No. 926-82-9

3,5-Dimethylheptane

Cat. No. B146769
CAS RN: 926-82-9
M. Wt: 128.25 g/mol
InChI Key: DZJTZGHZAWTWGA-UHFFFAOYSA-N
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Description

3,5-Dimethylheptane is a branched alkane that is part of the heptane homologues. While the provided papers do not directly describe 3,5-Dimethylheptane, they do provide insights into the properties and reactions of structurally related compounds, which can be useful in understanding the behavior of 3,5-Dimethylheptane.

Synthesis Analysis

The synthesis of 3,5-Dimethylheptane-2,4,6-trione, a closely related compound, involves methylation of heptane-2,4,6-trione via alkali metal enolates or an enamine intermediate of the mother compound . This suggests that the synthesis of 3,5-Dimethylheptane itself could involve similar strategies of functional group transformations and the use of metal enolates.

Molecular Structure Analysis

The molecular structure of 3,5-Dimethylheptane would be expected to exhibit characteristics similar to its derivatives. For example, the tautomeric forms of 3,5-Dimethylheptane-2,4,6-trione are influenced by the presence of methyl groups, which prevent the formation of a bisenol form . This indicates that the methyl groups in 3,5-Dimethylheptane could similarly affect its molecular conformation and reactivity.

Chemical Reactions Analysis

The chemical reactions of 3,5-Dimethylheptane can be inferred from the behavior of its derivatives. The keto-enol tautomerism of 3,5-Dimethylheptane-2,4,6-trione is affected by branched methyl groups, which could imply that 3,5-Dimethylheptane may also undergo reactions that are influenced by steric hindrance and electronic effects of the methyl substituents .

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of 3,5-Dimethylheptane, they do offer insights into the properties of related compounds. For instance, the thermal stability of 5-alkyl-1-aryl-4,4-dimethyl-2,6,7-trioxabicyclo[3.2.0]heptanes suggests that the stability of 3,5-Dimethylheptane could also be notable, especially if it possesses similar structural features . Additionally, the energetic properties of 1,4-dimethyl-2,3,5,6-tetraoxabicyclo[2.2.1]heptane, including its sensitivities and thermal behavior, could provide a comparative basis for understanding the reactivity and stability of 3,5-Dimethylheptane .

Scientific Research Applications

3,5-Dimethylheptane is a chemical compound with the molecular formula C9H20 . It has a molecular weight of 128.2551 . This compound is a type of hydrocarbon, specifically a branched alkane .

  • Organic Chemistry Education

    • In the field of organic chemistry education, 3,5-Dimethylheptane can be used to teach and understand the IUPAC nomenclature of organic compounds . The molecule’s structure, which includes both ethyl and methyl substituents, provides a good example for teaching the rules of naming, such as the priority for numbering alkyl side chains .
    • The method of application involves using the structure of 3,5-Dimethylheptane to illustrate the rules of organic nomenclature . This includes identifying the parent hydrocarbon, identifying the side-chain functional groups, and determining the numbering of the carbon atoms .
    • The outcome of this application is a better understanding of the IUPAC nomenclature rules, which is crucial for students studying organic chemistry .
  • Air Quality Analysis

    • 3,5-Dimethylheptane can be used in the sampling and analysis of total petroleum hydrocarbons in air . This is important in environmental science and pollution control studies.
    • The method involves using gas chromatography techniques to analyze air samples . 3,5-Dimethylheptane, being a hydrocarbon, can be detected and quantified in these samples .
    • The results of this application can provide valuable data on the level of petroleum hydrocarbons in the air, which is an important indicator of air quality .
  • Thermo Data Engine (TDE) for Pure Compounds

    • In the field of thermodynamics, 3,5-Dimethylheptane can be used in the Thermo Data Engine (TDE) for pure compounds . This is a database that provides thermophysical and thermochemical data for pure compounds .
    • The method of application involves using the properties of 3,5-Dimethylheptane to provide data for the TDE . This includes data on phase changes, Henry’s Law data, IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography .
    • The outcome of this application is a comprehensive set of data for 3,5-Dimethylheptane that can be used in various scientific and engineering calculations .
  • Stereochemistry Studies

    • 3,5-Dimethylheptane can be used in the study of stereochemistry, a subfield of chemistry that involves the study of the spatial arrangement of atoms in molecules .
    • The method of application involves using the structure of 3,5-Dimethylheptane to illustrate concepts in stereochemistry . This includes understanding the concept of stereoisomers, which are molecules with the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space .
    • The outcome of this application is a better understanding of stereochemistry concepts, which is crucial for students studying chemistry .

Safety And Hazards

3,5-Dimethylheptane can cause skin irritation . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

3,5-dimethylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20/c1-5-8(3)7-9(4)6-2/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJTZGHZAWTWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870798
Record name Heptane, 3,5-dimethyl-
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Molecular Weight

128.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with an acrid pungent odor; [Chem Service MSDS]
Record name 3,5-Dimethylheptane
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Product Name

3,5-Dimethylheptane

CAS RN

926-82-9
Record name 3,5-Dimethylheptane
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Record name Heptane, 3,5-dimethyl-
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Record name Heptane, 3,5-dimethyl-
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Record name Heptane, 3,5-dimethyl-
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Record name Heptane, 3,5-dimethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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